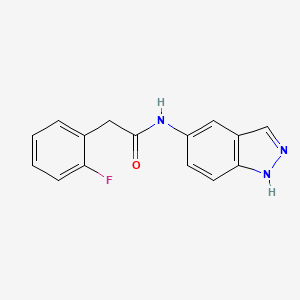

2-(2-fluorophenyl)-N-1H-indazol-5-ylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(2-fluorophenyl)-N-1H-indazol-5-ylacetamide" belongs to a class of chemicals that are of significant interest in medicinal chemistry due to their potential biological activities. Compounds with similar structures, such as fluorophenyl derivatives and indazole acetamides, have been extensively studied for their various biological and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including the use of fluorophenyl and indazole precursors. For instance, a study described the synthesis of isostructural compounds with fluorophenyl groups through a high-yield process, demonstrating the importance of specific solvents and crystallization techniques for structural determination (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Structure Analysis

The molecular structure of fluorophenyl-indazole compounds is characterized by the presence of fluorophenyl groups which can significantly affect the molecule's planarity and overall spatial arrangement. Crystal structure determination by single-crystal diffraction is a common method used to analyze these structures, highlighting the planarity of the molecule apart from the perpendicular orientation of one of the fluorophenyl groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by the presence of fluorine atoms, which are known to affect electron distribution and reactivity. Studies on similar compounds have focused on their potential as intermediates in synthesizing targeted molecules with desired biological activities.

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline forms, are crucial for the practical application of these compounds. For example, different crystalline forms of a related glucocorticoid receptor agonist showed varying absorption rates, indicating the significance of physical form on biological efficacy (Norman, 2013).

Aplicaciones Científicas De Investigación

Photostable NIR Probe for Mitochondria

The development of Indazo-Fluors, through palladium-catalyzed oxidative C-H/C-H cross-coupling of 2H-indazoles with heteroarenes, has led to the discovery of a near-infrared (NIR) fluorophore for precise mitochondria imaging. This compound, featuring 2-(2-fluorophenyl)-N-1H-indazol-5-ylacetamide, showcases outstanding photostability and minimal cytotoxicity, making it a significant advancement for in vivo studies of mitochondria (Yangyang Cheng et al., 2016).

Antimicrobial Analog Development

Research into novel fluorobenzamides, incorporating the structure of 2-(2-fluorophenyl)-N-1H-indazol-5-ylacetamide, has shown significant antimicrobial properties. Specifically, derivatives synthesized through condensation and Knoevenagel condensation exhibited potent activity against a range of bacteria and fungi. The introduction of the fluorine atom enhances the antimicrobial efficacy of these compounds, highlighting their potential in developing new antimicrobial agents (N. Desai et al., 2013).

Fluorophore Development for Bioimaging

The innovative synthesis techniques, such as rhodium(III)-catalyzed C–H bond functionalization, have facilitated the creation of substituted N-aryl-2H-indazoles, which serve as novel fluorophores. These fluorophores, based on the 2-(2-fluorophenyl)-N-1H-indazol-5-ylacetamide scaffold, exhibit promising applications in bioimaging due to their unique photophysical properties, offering a new class of tools for scientific research in visualizing biological processes (Y. Lian et al., 2013).

Novel Scaffolds for Drug Design

The chemical structure of 2-(2-fluorophenyl)-N-1H-indazol-5-ylacetamide has been pivotal in the design of novel drug scaffolds, particularly as potent inhibitors against specific biological targets such as tyrosinase. The exploration of these compounds through biological and cheminformatics studies underscores their potential as foundational structures in the development of new therapeutic agents targeting melanogenesis and other biological processes (Mubashir Hassan et al., 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-N-(1H-indazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c16-13-4-2-1-3-10(13)8-15(20)18-12-5-6-14-11(7-12)9-17-19-14/h1-7,9H,8H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEXOAAZCJSXFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=CC3=C(C=C2)NN=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenyl)-N-(1H-indazol-5-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501079.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)

![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)

![4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide](/img/structure/B5501111.png)

![4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5501154.png)

![N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5501155.png)

![4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide](/img/structure/B5501159.png)

![7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5501164.png)